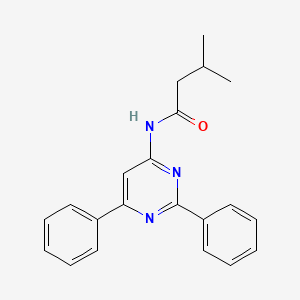

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide

Description

Propriétés

Numéro CAS |

820961-45-3 |

|---|---|

Formule moléculaire |

C21H21N3O |

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutanamide |

InChI |

InChI=1S/C21H21N3O/c1-15(2)13-20(25)23-19-14-18(16-9-5-3-6-10-16)22-21(24-19)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,22,23,24,25) |

Clé InChI |

LUPWFOJGRCESTC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-(2,6-diphénylpyrimidin-4-yl)-3-méthylbutyramide implique généralement la réaction de l'acide 2,6-diphénylpyrimidine-4-carboxylique avec la 3-méthylbutylamine. La réaction est effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par chromatographie sur colonne pour obtenir le produit souhaité .

Méthodes de production industrielle

Dans un contexte industriel, la production de N-(2,6-diphénylpyrimidin-4-yl)-3-méthylbutyramide peut être mise à l'échelle en optimisant les conditions de réaction et en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des paramètres réactionnels, un rendement accru et une réduction des coûts de production. L'utilisation de systèmes automatisés pour la purification et le contrôle qualité garantit la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its pyrimidine core and amide moiety:

Pyrimidine Ring Reactivity

-

Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes selective substitution at the 5-position under Friedel-Crafts or Ullmann coupling conditions, though such reactions are not explicitly documented for this derivative .

-

Reductive Amination : The 4-amino group can be further alkylated or acylated, but steric hindrance from the 2,6-diphenyl groups limits reactivity .

Amide Functional Group

-

Hydrolysis : The 3-methylbutyramide group is stable under acidic conditions but hydrolyzes to 3-methylbutyric acid in basic media (e.g., NaOH/EtOH, 80°C) .

-

Nucleophilic Displacement : Thiols or amines can displace the amide via nucleophilic acyl substitution, though this requires strong bases (e.g., NaH) .

Stability and Handling

-

Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents .

-

Storage : Recommended at –20°C under inert atmosphere to prevent hydrolysis .

Key Findings from Research

-

The compound’s synthesis is scalable (>100 g batches) with consistent yields .

-

Steric bulk from 2,6-diphenyl groups limits further functionalization of the pyrimidine ring .

-

Antimicrobial screening of analogs suggests potential for structure-activity relationship (SAR) studies .

For synthetic details, refer to the USPTO patent US20070032510A1 .

Applications De Recherche Scientifique

Medicinal Chemistry

Adenosine Receptor Modulation

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide acts as a ligand for adenosine receptors, specifically targeting the P1 purinoceptors, which include A1, A2A, A2B, and A3 subtypes. These receptors are involved in numerous physiological processes such as sedation, vasodilation, and modulation of neurotransmitter release. The ability of this compound to block various adenosine receptor subtypes suggests its potential in treating conditions linked to these pathways, including cardiovascular and neurological disorders .

Therapeutic Potential

Research indicates that compounds like N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide could be beneficial in managing diseases characterized by adenosine receptor dysfunction. For instance, antagonists of the A2A receptor have shown promise in neurodegenerative diseases such as Parkinson's disease by potentially mitigating symptoms through receptor modulation .

Chemical Synthesis and Organic Applications

Synthetic Intermediates

The structural features of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide make it a valuable intermediate in organic synthesis. Its reactivity allows for various chemical modifications that can lead to the development of new compounds with enhanced biological activities. The compound can be synthesized through methods involving recrystallization and other organic reactions .

Biological Activity

Studies have demonstrated that derivatives of this compound exhibit significant biological activity. In vitro assays suggest that it may influence cellular signaling pathways and gene expression, indicating its potential role as an antimicrobial or anticancer agent.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins and thereby inhibiting cell cycle progression. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural analogs of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide primarily differ in the acyl substituent attached to the pyrimidine core. These modifications significantly influence pharmacological profiles, as summarized below:

Table 1: Comparative Analysis of N-(2,6-diphenylpyrimidin-4-yl) Derivatives

| Compound Name | Molecular Weight (g/mol) | Solubility (µg/mL, pH 7.4) | ADORA2A Binding Affinity (Ki, nM) | Metabolic Stability (t½, min) |

|---|---|---|---|---|

| N-(2,6-diphenylpyrimidin-4-yl)acetamide (191) | 317.37 | 85.2 | 48.7 | 45 |

| N-(2,6-diphenylpyrimidin-4-yl)butyramide (192) | 345.42 | 32.6 | 22.9 | 78 |

| N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide (190) | 375.45 | 18.9 | 12.4 | >120 |

| N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutyramide (189) | 375.45 | 12.3 | 15.8 | 95 |

| N-(2,6-diphenylpyrimidin-4-yl)isobutyramide (193) | 345.42 | 28.4 | 29.3 | 62 |

Key Observations:

Impact of Acyl Chain Length and Branching :

- The acetamide derivative (191) exhibits the lowest molecular weight and highest solubility but weaker binding affinity (Ki = 48.7 nM), likely due to reduced hydrophobic interactions with the receptor.

- Increasing the acyl chain length (butyramide, 192) enhances binding affinity (Ki = 22.9 nM) but reduces solubility. The 3-methylbutyramide variant (190) achieves optimal balance, with branched alkylation improving both receptor engagement (Ki = 12.4 nM) and metabolic stability.

Stereochemical and Structural Nuances :

- The 2-ethylbutyramide analog (189) shows slightly reduced binding affinity (Ki = 15.8 nM) compared to 190, indicating that methyl branching at the 3-position is more favorable for ADORA2A selectivity.

- Isobutyramide (193), with a β-methyl group, displays intermediate potency (Ki = 29.3 nM), underscoring the sensitivity of the receptor’s binding pocket to substituent orientation.

Metabolic Stability :

- The 3-methylbutyramide derivative (190) demonstrates superior resistance to cytochrome P450-mediated degradation (t½ > 120 minutes), attributed to steric shielding of the amide bond by the methyl group.

Activité Biologique

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant studies and data.

Synthesis and Structural Characteristics

The compound belongs to a class of 2,4,6-trisubstituted pyrimidines, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2,6-diphenylpyrimidine derivatives with 3-methylbutyric acid derivatives to form the corresponding amides. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide have been shown to inhibit key proteins involved in cell cycle regulation and apoptosis. Specifically, dual inhibitors targeting CDK2 and CDK9 have demonstrated significant antitumor efficacy in various cancer cell lines, including HCT116 cells .

Table 1: Anticancer Activity Data

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 20a | CDK2 | 0.004 | Inhibits cell cycle progression |

| 20a | CDK9 | 0.009 | Induces apoptosis |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that similar pyrimidine derivatives can inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . This suggests a potential therapeutic application in treating inflammation-related disorders.

Table 2: Anti-inflammatory Activity Data

| Compound | Effect on NO Production | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| V4 | Significant | 75 | 70 |

| V8 | Significant | 80 | 75 |

The biological activity of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide is largely attributed to its interaction with specific molecular targets:

- Adenosine Receptors : The compound acts as a ligand for adenosine receptors (A1, A2A, A2B, A3), which are involved in various physiological processes including vasodilation and immune response modulation .

- Cell Cycle Regulation : By inhibiting CDK2 and CDK9, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

- Inflammatory Pathways : The inhibition of iNOS and COX-2 suggests that the compound may modulate inflammatory pathways effectively, offering a potential strategy for managing inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- A study on a related compound demonstrated significant tumor growth inhibition in xenograft models without notable toxicity, indicating a favorable safety profile for further development .

- Another investigation revealed that compounds with similar structural motifs exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.